molecular formula C13H8ClFO2 B597555 3-(3-Chlorophenyl)-4-fluorobenzoic acid CAS No. 1262005-93-5

3-(3-Chlorophenyl)-4-fluorobenzoic acid

Cat. No.: B597555
CAS No.: 1262005-93-5
M. Wt: 250.653
InChI Key: DBZUPISCYQCHEO-UHFFFAOYSA-N
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Description

Compounds like “3-(3-Chlorophenyl)-4-fluorobenzoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a ring of six carbon atoms joined in a planar cycle with alternating single and double bonds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Suzuki-Miyaura reactions, cross-coupling reactions, and others .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring substituted with various functional groups .


Chemical Reactions Analysis

These compounds can participate in a variety of chemical reactions, including those involving radical-chain oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their specific structure .

Scientific Research Applications

Herbicidal Activity

3-Chloro-4-fluorobenzoylthiourea, synthesized from 3-(3-Chlorophenyl)-4-fluorobenzoic acid, has shown good herbicidal activity. This compound was characterized using various analytical techniques and demonstrated effectiveness in preliminary biological tests as a herbicide (Liu Chang-chun, 2006).

Organic Solar Cells

In the field of organic solar cells, halobenzoics, including derivatives of 4-fluorobenzoic acid, have been used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This modification has led to the development of high-efficiency, indium tin oxide (ITO)-free organic solar cell devices (L. Tan et al., 2016).

Antimycobacterial Activity

Derivatives of 4-fluorobenzoic acid, specifically substitututed methylene/ethylene 4-fluorophenylhydrazide compounds, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among these, a specific compound showed high inhibitory activity, indicating potential applications in antituberculosis treatments (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Crystal Structure Analysis

3-Fluorobenzoylaminophenyl 3-fluorobenzoate, a derivative of 3-fluorobenzoic acid, displays interesting solvatomorphism due to a delicate balance of strong and weak intermolecular forces. This compound crystallizes in dimorphic forms, providing insights into the role of organic fluorine in molecular interactions (Deepak Chopra and T. Row, 2006).

Antibacterial Agents

Compounds synthesized using fluorine-containing groups, such as 4-fluoro-3-(Phenoxy)phenyl, have been screened for their antibacterial activities. These compounds demonstrate promising activity, highlighting the utility of fluorine-containing benzene derivatives in developing new antibacterial agents (B. S. Holla et al., 2003).

Mechanism of Action

While the specific mechanism of action for “3-(3-Chlorophenyl)-4-fluorobenzoic acid” is not known, similar compounds often interact with various enzymes and receptors in biological systems .

Safety and Hazards

As with all chemicals, handling “3-(3-Chlorophenyl)-4-fluorobenzoic acid” would require appropriate safety measures. This typically includes avoiding contact with skin and eyes, not breathing in dust, and not ingesting the compound .

Future Directions

The development of new compounds and the exploration of their potential uses is a dynamic field of research. Future directions could include the synthesis of new derivatives and the investigation of their biological activities .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZUPISCYQCHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680874
Record name 3'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-93-5
Record name 3'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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